![molecular formula C16H15Cl4NO B14669300 4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline CAS No. 38766-69-7](/img/structure/B14669300.png)
4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is an organic compound with a complex structure It is characterized by the presence of an ethoxy group, a trichloromethyl group, and a chlorophenyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with 2,2,2-trichloro-1-(4-chlorophenyl)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicofol: A pesticide with a similar trichloromethyl group.
4,4’-DDT: An insecticide with a similar chlorophenyl structure.
Uniqueness
4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is unique due to the presence of the ethoxy group and the specific arrangement of its functional groups
Eigenschaften
CAS-Nummer |
38766-69-7 |
|---|---|
Molekularformel |
C16H15Cl4NO |
Molekulargewicht |
379.1 g/mol |
IUPAC-Name |
4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline |
InChI |
InChI=1S/C16H15Cl4NO/c1-2-22-14-9-7-13(8-10-14)21-15(16(18,19)20)11-3-5-12(17)6-4-11/h3-10,15,21H,2H2,1H3 |
InChI-Schlüssel |
DPXUUGFAZNUGQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


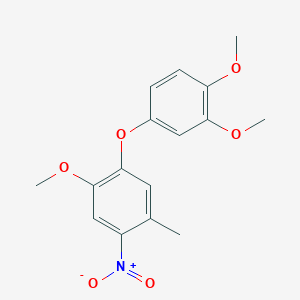
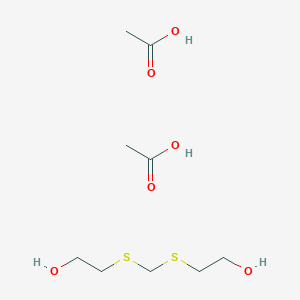

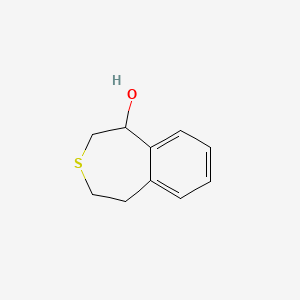
![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)

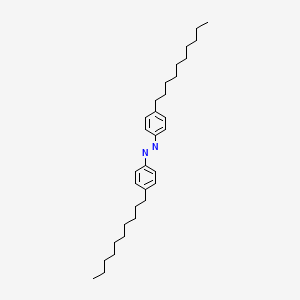
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
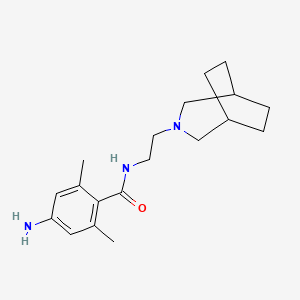
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
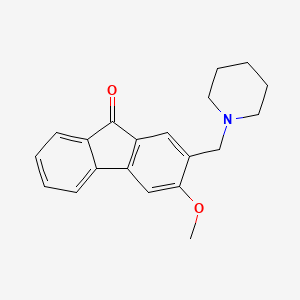
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

